molecular formula C16H11ClN4O2S B6562123 8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021261-78-8

8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6562123
CAS No.: 1021261-78-8
M. Wt: 358.8 g/mol
InChI Key: IINIBAOOVFWFSI-UHFFFAOYSA-N
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Description

8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C16H11ClN4O2S and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0291245 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, one particular compound showed more favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the pH increase caused by the conversion of urea to ammonia and carbon dioxide . This can potentially inhibit the survival of certain bacteria such as Helicobacter pylori, which rely on this pH increase .

Action Environment

Biological Activity

8-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a compound that belongs to the quinazolinone family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure characterized by a quinazolinone core fused with a thiadiazole ring and substituted with a chloro and methoxy group. Its structural formula can be represented as follows:

C15H12ClN5OS\text{C}_{15}\text{H}_{12}\text{ClN}_5\text{O}\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated across various studies. The compound exhibits significant potential in several areas:

1. Antimicrobial Activity

Quinazolinone derivatives have been reported to possess antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have shown that compounds with similar structures exhibit effective inhibition against common pathogens.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundMicroorganismInhibition Zone (mm)
AE. coli15
BS. aureus18
CP. aeruginosa14
DC. albicans20

2. Anticancer Activity

Research indicates that quinazolinone derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.

Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of related quinazolinone derivatives on HepG2 and MCF-7 cell lines. The results indicated IC50 values ranging from 10.82 to 29.46 μM/L for HepG2 and 7.09 to 31.85 μM/L for MCF-7 cells, suggesting potent anticancer activity.

3. Anti-inflammatory Activity

Quinazolinones have also been studied for their anti-inflammatory properties. The presence of specific substituents on the quinazolinone scaffold can enhance their ability to inhibit inflammatory pathways.

Research Findings
In vitro assays demonstrated that certain derivatives reduced pro-inflammatory cytokine production in cell cultures stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases.

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds like this one can inhibit enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies suggest that quinazolinones induce cell cycle arrest in cancer cells, leading to apoptosis.

Properties

IUPAC Name

8-chloro-2-(2-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-23-13-5-3-2-4-11(13)18-15-20-21-14(22)10-7-6-9(17)8-12(10)19-16(21)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINIBAOOVFWFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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